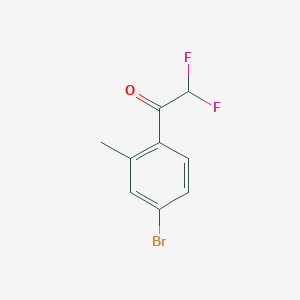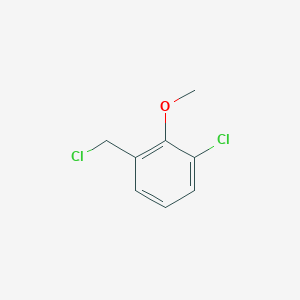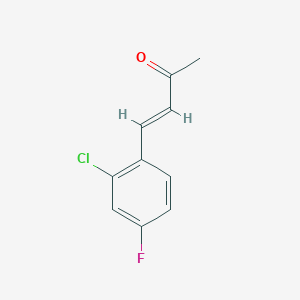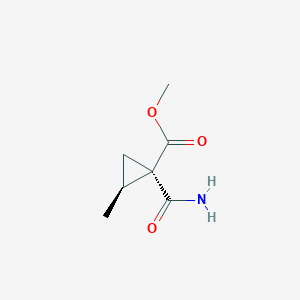
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclopropane ring substituted with a carbamoyl and a methyl group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a suitable alkene with a carbene precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate on a larger scale.
化学反応の分析
Types of Reactions
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, influencing their activity. The carbamoyl group may form hydrogen bonds or other interactions with biological molecules, modulating their function.
類似化合物との比較
Similar Compounds
- rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate
Uniqueness
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H2,8,9)/t4-,7+/m0/s1 |
InChIキー |
ZNKKXLUXZZSBTE-MHTLYPKNSA-N |
異性体SMILES |
C[C@H]1C[C@@]1(C(=O)N)C(=O)OC |
正規SMILES |
CC1CC1(C(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



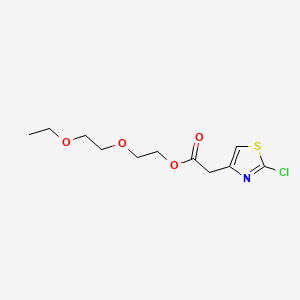


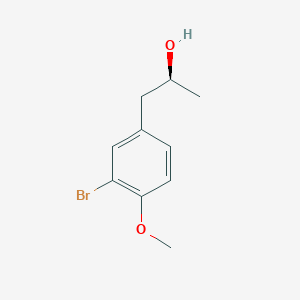
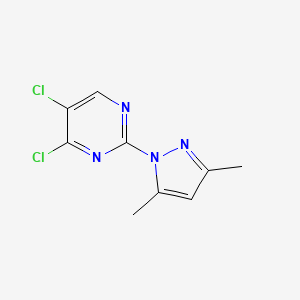
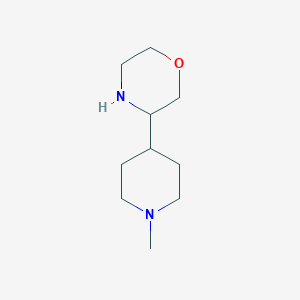
![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)

![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)
